DL-2-Aminobutyric acid
Overview
Description
DL-2-Aminobutyric acid, also known as alpha-aminobutyric acid, is a non-proteinogenic amino acid. It is structurally similar to the more common amino acids but has unique properties that make it valuable in various scientific and industrial applications. This compound is an important intermediate in the synthesis of several pharmaceuticals, including anti-epileptic and anti-tuberculosis drugs .
Scientific Research Applications
DL-2-Aminobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: this compound is a precursor in the synthesis of several important pharmaceuticals, including anti-epileptic drugs like levetiracetam and anti-tuberculosis drugs like ethambutol
Industry: It is used in the production of chiral intermediates and other fine chemicals.
Mechanism of Action
Target of Action
It’s worth noting that a related compound, 2,4-diaminobutyric acid, is known to inhibit gaba transaminase, an enzyme that converts gaba back to glutamate
Mode of Action
As with the target of action, it may share similarities with related compounds such as 2,4-Diaminobutyric acid, which inhibits GABA transaminase, leading to elevated levels of GABA
Biochemical Pathways
DL-2-Aminobutyric acid is involved in the biosynthesis of several important pharmaceuticals . It has been used in metabolic engineering to expand the natural metabolic network of Escherichia coli for the production of L-ABA . The carbon flux from 2-ketobutyrate (2-KB) is redirected to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .
Result of Action
It’s worth noting that related compounds such as 2,4-diaminobutyric acid have been found to elevate levels of gaba, which could have various effects on neurological function .
Future Directions
Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-2-Aminobutyric acid can be synthesized through several methods:
Chemical Synthesis: One common method involves the ammonolysis of alpha-halogen acids.
Enzymatic Conversion: This method uses enzymes to convert precursors like L-threonine into 2-aminobutyric acid.
Industrial Production Methods:
Chemical Reactions Analysis
DL-2-Aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2-aminobutyric acid into corresponding oxo acids.
Reduction: Reduction reactions can produce amino alcohols from 2-aminobutyric acid.
Substitution: This compound can participate in substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes or metal catalysts are often used to facilitate these reactions
Major Products:
Amino Alcohols: Produced through reduction reactions.
Oxo Acids: Resulting from oxidation reactions
Comparison with Similar Compounds
DL-2-Aminobutyric acid can be compared with other similar compounds, such as:
Gamma-Aminobutyric Acid (GABA): Unlike 2-aminobutyric acid, GABA is a neurotransmitter with significant roles in the central nervous system.
Uniqueness:
Structural Differences: The presence of different side chains and functional groups distinguishes 2-aminobutyric acid from its analogs.
Applications: While 2-aminobutyric acid is primarily used in pharmaceutical synthesis, its analogs like GABA have distinct roles in biological systems
Properties
IUPAC Name |
2-azaniumylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-81-6 | |
Record name | α-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobutyric acid?
A1: The molecular formula of 2-Aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for 2-Aminobutyric acid?
A2: Several studies provide spectroscopic data for 2-Aminobutyric acid. Infrared (IR) spectroscopy [], and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [] have been used to confirm the structure and purity of synthesized 2-Aminobutyric acid.
Q3: How is 2-Aminobutyric acid synthesized?
A3: 2-Aminobutyric acid can be synthesized through various methods, including:
- Reaction of 2-bromobutyric acid with ammonia: This method utilizes 2-bromobutyric acid, synthesized from bromine and n-butyric acid, and reacts it with ammonia gas or ammonia water to produce 2-Aminobutyric acid. The reaction with ammonia water provides a higher yield (62.5%) compared to ammonia gas (23.2%) [].
- Enzymatic synthesis from L-threonine: This method employs a multi-enzyme cascade involving threonine deaminase (L-TD) and leucine dehydrogenase (L-LeuDH) to convert the natural amino acid L-threonine into 2-Aminobutyric acid with high enantiomeric excess (ee99.9%) [].
Q4: Can 2-Aminobutyric acid be produced on a large scale?
A4: Yes, research suggests the potential for large-scale production of 2-Aminobutyric acid. One study [] demonstrated the feasibility of using a "one-pot" biocatalytic process with L-TD and L-LeuDH enzymes for efficient synthesis. Additionally, research highlights the use of genetically engineered bacteria expressing specific enzymes for the production of L-2-Aminobutyric acid. These engineered strains have shown promising results in enhancing production efficiency and yield [, ].
Q5: What are the potential applications of 2-Aminobutyric acid?
A5: 2-Aminobutyric acid serves as a valuable chiral intermediate in the pharmaceutical industry []. It's used as a building block in synthesizing various pharmaceutical compounds, including Levetiracetam, an anti-epileptic drug [].
Q6: Can 2-Aminobutyric acid be used as a chemical marker?
A6: Yes, research has explored using 2-Aminobutyric acid as a chemical marker for detecting sulfonylurea herbicides in crops and soil []. The accumulation of 2-Aminobutyric acid in plants like field mustard correlates with the presence and concentration of these herbicides. This method offers a selective and sensitive technique for monitoring herbicide residues in environmental samples [].
Q7: What is known about the polymorphism of 2-Aminobutyric acid?
A7: 2-Aminobutyric acid exhibits polymorphism, existing in different crystalline forms. Studies have investigated the polymorphic transitions of DL-2-Aminobutyric acid using Differential Scanning Calorimetry (DSC) []. Research has identified two fully ordered polymorphs of L-2-Aminobutyric acid with Z' = 4 using single crystal X-ray diffraction []. These polymorphs display unique structural arrangements and hydrogen-bonding networks.
Q8: What is the solubility of 2-Aminobutyric acid?
A8: The solubility of 2-Aminobutyric acid varies depending on the solvent and temperature. One study examined the density and ultrasound velocity of this compound in pure water, providing insights into its solubility and hydration behavior [].
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